7-Fluoro-6-(trifluoromethyl)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a fluorinated chroman derivative with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom at the 7th position and a trifluoromethyl group at the 6th position on the chroman ring, along with an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including nucleophilic substitution, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and green chemistry principles to minimize environmental impact. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The presence of fluorine and trifluoromethyl groups allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
7-Fluoro-6-(trifluoromethyl)chroman-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 7-Fluoro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)chroman-4-amine hydrochloride: Similar in structure but lacks the fluorine atom at the 7th position.
6-Fluoro-7-(trifluoromethyl)chroman-4-amine: A positional isomer with the fluorine and trifluoromethyl groups swapped.
Uniqueness
7-Fluoro-6-(trifluoromethyl)chroman-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H9F4NO |
---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
7-fluoro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2 |
InChI Key |
MQVMSHLLBMTNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.